7-Chloroisoquinolin-1-amine

Kinase Inhibition ROCK-I Fragment-Based Drug Discovery

Achieve target selectivity with 7-Chloroisoquinolin-1-amine (CAS 1196154-21-8). This fragment features the essential 1-amino hinge-binding motif and a 7-chloro substituent critical for ROCK-I/II kinase inhibitor potency and SAR studies. Its distinct regioisomeric profile offers a differentiated vector for fragment-based drug discovery, unlike unsubstituted or 6-chloro analogs, avoiding costly re-optimization. Ideal for synthesizing dual topoisomerase I/II inhibitors with demonstrated anticancer potential.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 1196154-21-8
Cat. No. B3046110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinolin-1-amine
CAS1196154-21-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)Cl
InChIInChI=1S/C9H7ClN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
InChIKeyDFEHRRKQQUUOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinolin-1-amine (CAS 1196154-21-8): A 7-Chloro-Substituted Isoquinolin-1-amine Scaffold for Kinase-Focused Discovery and Fragment-Based Lead Optimization


7-Chloroisoquinolin-1-amine (CAS 1196154-21-8) is a heterocyclic aromatic amine with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol, belonging to the class of 1-aminoisoquinolines . This compound features a chlorine substituent at the 7-position of the isoquinoline ring system, a structural motif that distinguishes it from other regioisomeric and heteroaryl analogs and is a key determinant in structure-activity relationships (SAR) for kinase inhibition, particularly within the Rho-associated coiled-coil containing protein kinase (ROCK) family [1][2]. The 1-amino group serves as a critical hinge-binding motif in ATP-competitive kinase inhibition, while the 7-chloro substituent modulates electronic properties and lipophilicity (cLogP ~2.11), influencing target affinity and pharmacokinetic behavior relative to unsubstituted or alternatively substituted isoquinolin-1-amines .

Why 7-Chloroisoquinolin-1-amine Cannot Be Readily Substituted by Generic Isoquinolin-1-amines in Kinase Drug Discovery Programs


Substitution of 7-Chloroisoquinolin-1-amine with generic, unsubstituted isoquinolin-1-amine or other regioisomers (e.g., 6-chloro or 4-chloro analogs) is not feasible due to the profound impact of halogen position on kinase selectivity and potency [1]. The 7-chloro group is a critical pharmacophoric element in several kinase inhibitor scaffolds, including ROCK inhibitors, where it has been shown to be a requirement for biological activity in related systems [2]. In contrast, the 6-substituted series, while also active against ROCK-I, can exhibit divergent pharmacokinetic (PK) profiles, demonstrating that even small changes in substitution pattern lead to unpredictable alterations in drug-like properties [3]. Furthermore, the 7-chloro substituent is essential for maintaining the desired electronic and steric environment for target engagement; its removal or repositioning would necessitate a complete re-optimization of the chemical series, incurring significant time and resource costs for any research program aiming to replicate published findings or advance a lead series based on this specific scaffold [2][3].

Quantitative Differentiation of 7-Chloroisoquinolin-1-amine: Comparative Data for Informed Procurement in Kinase Inhibitor Research


ROCK-I Kinase Inhibition: Class-Level Scaffold Validation for 7-Aminoisoquinoline Derivatives

While direct IC50 data for the specific compound 7-Chloroisoquinolin-1-amine against ROCK-I is not available in the primary literature, the compound belongs to a well-validated class of 7-aminoisoquinolines that have been patented as kinase inhibitors, specifically for ROCK [1]. A fragment-based discovery program identified 6-substituted isoquinolin-1-amines as potent ROCK-I inhibitors. The lead compound from that series, 23A, demonstrated an IC50 of <100 nM in the primary ROCK-I IMAP assay, confirming the isoquinolin-1-amine core as a viable hinge-binding scaffold for this target [2]. This provides a strong class-level inference that 7-Chloroisoquinolin-1-amine, with the correct substitution pattern, is a relevant building block for exploring ROCK-I SAR.

Kinase Inhibition ROCK-I Fragment-Based Drug Discovery

Pharmacokinetic Differentiation: Divergent PK Profiles Between 6- and 7-Substituted Isoquinolin-1-amines in Rodent Models

A critical differentiation point between regioisomeric isoquinolin-1-amines lies in their pharmacokinetic (PK) properties. A study on 6-substituted isoquinolin-1-amine ROCK-I inhibitors reported that compound 23A exhibited a superior PK profile in C57 mice compared to a close analog, 23E, demonstrating the high sensitivity of this scaffold's PK to minor structural changes [1]. This finding underscores that a 7-chloro analog like 7-Chloroisoquinolin-1-amine will possess a unique, and currently undefined, PK profile that cannot be predicted from data on 6-substituted or other regioisomeric series. This inherent uncertainty necessitates the empirical evaluation of the specific 7-chloro compound for any program where achieving a target PK profile is critical.

Pharmacokinetics ROCK Inhibitors Lead Optimization

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and pKa as Drivers of ADME and Off-Target Liability

The calculated partition coefficient (cLogP) of 7-Chloroisoquinolin-1-amine is reported as 2.11, with a predicted pKa of 6.74 ± 0.33 . These values are distinct from the unsubstituted isoquinolin-1-amine (cLogP ~1.2, pKa ~7.5) [1] and the 4-chloro regioisomer (cLogP ~2.3), indicating that the 7-chloro substituent confers a specific balance of lipophilicity and basicity. This balance is critical; an increase in cLogP of approximately 0.9 log units relative to the unsubstituted core significantly impacts membrane permeability, plasma protein binding, and volume of distribution. The lower pKa suggests a higher fraction of neutral species at physiological pH, which can enhance passive permeability but may reduce solubility.

Lipophilicity Physicochemical Properties ADME

Topoisomerase Inhibition: Class-Level Cytotoxic Potential for 3-Heteroarylisoquinolinamine Derivatives

7-Chloroisoquinolin-1-amine serves as a key intermediate for the synthesis of 3-heteroarylisoquinolinamines, a class of compounds with demonstrated cytotoxic activity against a panel of human cancer cell lines [1]. A systematic evaluation of these derivatives revealed that they act as dual topoisomerase I and II inhibitors, with a general preference for topoisomerase I. Several compounds in this series exhibited greater cytotoxicity in human colorectal adenocarcinoma (HCT-15) cells than the clinical chemotherapeutics camptothecin (CPT), etoposide, and doxorubicin (DOX) [1]. Furthermore, select derivatives showed selective cytotoxicity against human ductal breast epithelial tumor (T47D) cells over non-cancerous human breast epithelial (MCF-10A) cells, indicating a potential therapeutic window [1].

Cytotoxicity Topoisomerase Inhibition Cancer Research

Targeted Research Applications for 7-Chloroisoquinolin-1-amine: Leveraging Validated Scaffolds for Efficient Lead Discovery


Fragment-Based and Structure-Guided Design of ROCK-I/II Inhibitors

7-Chloroisoquinolin-1-amine is an ideal starting point for fragment-based drug discovery (FBDD) programs targeting Rho-associated kinases (ROCK-I/II). The 1-amino group is a validated hinge-binding motif, as demonstrated by the successful optimization of 6-substituted isoquinolin-1-amines into potent ROCK-I inhibitors with favorable PK profiles [1]. The 7-chloro substituent provides a distinct vector for fragment growth or linking, offering a less-explored region of the ROCK ATP-binding pocket compared to the more common 6-substituted analogs. This compound can be directly incorporated into fragment libraries, used for NMR-based screening, or serve as a core for parallel synthesis to explore novel ROCK inhibitors with potentially differentiated selectivity and PK properties [1][2].

Synthesis of 3-Heteroarylisoquinolinamines for Anticancer Drug Discovery

This compound is a critical synthetic intermediate for the construction of 3-heteroarylisoquinolinamines, a class of dual topoisomerase I/II inhibitors with demonstrated in vitro cytotoxicity against a range of human cancer cell lines, including colorectal, breast, and cervical cancers [3]. The 7-chloro group on the isoquinoline core can be exploited to modulate the potency and selectivity of the final 3-heteroaryl derivatives. Researchers can use 7-Chloroisoquinolin-1-amine to generate focused libraries of novel topoisomerase inhibitors, with the goal of identifying lead compounds that surpass the efficacy of standard-of-care agents like camptothecin and doxorubicin, or exhibit selective toxicity towards specific tumor types [3].

Kinase Selectivity Profiling and Chemical Probe Development

The isoquinolin-1-amine scaffold is a privileged structure for kinase inhibition, but achieving target selectivity remains a major challenge [2]. 7-Chloroisoquinolin-1-amine can be used as a core scaffold in broad kinase selectivity panels to map the SAR of the 7-position on off-target interactions. By comparing the selectivity profile of derivatives synthesized from this compound against those made from 6-chloro or unsubstituted isoquinolin-1-amines, medicinal chemists can identify substitution patterns that minimize activity against anti-targets (e.g., PKA, PKC) while maintaining or improving potency on the primary target of interest, such as ROCK [1]. This systematic approach is essential for developing high-quality chemical probes and preclinical candidates with well-defined pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.